A Technical Guide to the Molecular Structure and Properties of 4-[(2-methoxyphenoxy)methyl]benzoic acid
A Technical Guide to the Molecular Structure and Properties of 4-[(2-methoxyphenoxy)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of 4-[(2-methoxyphenoxy)methyl]benzoic acid, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. The document elucidates the compound's core molecular structure, details its physicochemical properties through computed data, and outlines a robust synthetic pathway. Furthermore, it presents a detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR) essential for its empirical identification and characterization. The guide concludes with a discussion of its potential applications, contextualized by the established roles of benzoic acid and phenoxy ether derivatives in drug development, positioning it as a valuable scaffold for future research endeavors.
Introduction
4-[(2-methoxyphenoxy)methyl]benzoic acid is an organic compound that integrates three key functional motifs: a benzoic acid group, a phenoxy moiety, and a flexible ether linkage. The benzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs and serves as a versatile synthetic handle.[1] Its derivatives are widely explored for a range of therapeutic applications, including anticancer agents.[1] The inclusion of a methoxyphenoxy group introduces additional complexity and potential for specific molecular interactions, making this compound a compelling candidate for investigation in drug discovery and as a building block in the synthesis of more complex molecules.[2][3] This guide aims to provide a foundational technical overview for scientists working with or considering this compound in their research.
Molecular Structure and Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental structural and identifying information for 4-[(2-methoxyphenoxy)methyl]benzoic acid.
Structural and Identity Data
The compound is systematically named and identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | 4-[(2-methoxyphenoxy)methyl]benzoic acid | PubChem |
| Molecular Formula | C₁₅H₁₄O₄ | [4] |
| SMILES | COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O | [4] |
| InChI | InChI=1S/C15H14O4/c1-18-13-4-2-3-5-14(13)19-10-11-6-8-12(9-7-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | [4] |
| InChIKey | SZABCMZDYAYHHS-UHFFFAOYSA-N | [4] |
Key Structural Features
The molecule's architecture is defined by three primary components:
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Benzoic Acid Moiety: A benzene ring substituted with a carboxylic acid group at position 1. This group is acidic and provides a key site for hydrogen bonding and salt formation.
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2-Methoxyphenoxy Group: A phenol ring where the hydroxyl group is substituted to form an ether linkage, and a methoxy (-OCH₃) group is present at the ortho position. The methoxy group can influence the conformation and electronic properties of this ring.
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Methylene Ether Bridge (-CH₂-O-): A flexible single-carbon linker that connects the benzylic position of the toluene-derived ring to the oxygen of the phenoxy group. This linker dictates the spatial relationship between the two aromatic systems.
2D Molecular Structure Diagram
Caption: 2D structure of 4-[(2-methoxyphenoxy)methyl]benzoic acid.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various systems, including its solubility, membrane permeability, and potential for intermolecular interactions. The following table summarizes key computed properties.
| Property | Value | Significance | Source |
| Molecular Weight | 258.27 g/mol | Basic property for stoichiometric calculations. | [5] |
| Monoisotopic Mass | 258.0892 Da | Precise mass used in high-resolution mass spectrometry. | [4] |
| XlogP (Predicted) | 2.9 | Logarithm of the partition coefficient; indicates moderate lipophilicity, suggesting potential for membrane permeability. | [4] |
| Predicted CCS [M+H]⁺ | 156.2 Ų | Collision Cross Section for the protonated molecule; a measure of the ion's size and shape in the gas phase. | [4] |
| Predicted CCS [M-H]⁻ | 161.9 Ų | Collision Cross Section for the deprotonated molecule. | [4] |
| Predicted CCS [M+Na]⁺ | 163.5 Ų | Collision Cross Section for the sodium adduct. | [4] |
Synthetic Approaches
The synthesis of 4-[(2-methoxyphenoxy)methyl]benzoic acid can be efficiently achieved through established organic chemistry reactions. The most logical and reliable approach involves the formation of the central ether bond.
Retrosynthetic Analysis & Causality
A retrosynthetic analysis logically disconnects the target molecule at the ether linkage. This identifies 2-methoxyphenol and a 4-(halomethyl)benzoic acid derivative as the key starting materials. The Williamson ether synthesis is the ideal forward reaction for this transformation. This choice is based on its high reliability and efficiency in forming aryl-alkyl ethers from a phenoxide and an alkyl halide. The phenoxide, generated by deprotonating 2-methoxyphenol with a mild base, acts as a potent nucleophile, while the benzylic halide on the benzoic acid ester is an excellent electrophile, ensuring a favorable reaction pathway.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a two-step process: (1) formation of the ether linkage via nucleophilic substitution, and (2) hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF.
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Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
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Electrophile Addition: Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
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Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 4-[(2-methoxyphenoxy)methyl]benzoic acid
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Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol or ethanol and a 10% aqueous solution of sodium hydroxide (NaOH, 2-3 eq).
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Reaction: Stir the mixture at room temperature or gentle heat (50 °C) until TLC analysis confirms the complete consumption of the starting ester (typically 2-4 hours).
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Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
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Drying: Dry the product under vacuum to yield the final 4-[(2-methoxyphenoxy)methyl]benzoic acid as a solid.
Synthetic Workflow Diagram
Caption: Workflow for the proposed synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation of a synthesized compound relies on spectroscopic analysis. While experimental data for this specific molecule is not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups and the known behavior of similar structures.[6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Chemical shifts are influenced by the electronic effects of neighboring groups.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~12.0 - 13.0 | broad singlet | 1H | Deshielded acidic proton, position is solvent/concentration dependent. |
| Ar-H (ortho to -COOH) | ~8.0 - 8.1 | doublet | 2H | Deshielded by the electron-withdrawing carboxylic acid group. |
| Ar-H (meta to -COOH) | ~7.5 - 7.6 | doublet | 2H | Less deshielded than the ortho protons. |
| Ar-H (phenoxy ring) | ~6.8 - 7.2 | multiplet | 4H | Complex pattern due to substitution on the second aromatic ring. |
| -O-CH₂-Ar | ~5.2 | singlet | 2H | Benzylic protons adjacent to an electronegative oxygen atom. |
| -OCH₃ | ~3.8 - 3.9 | singlet | 3H | Standard chemical shift for an aryl methoxy group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxyl) | ~167 | Typical for a carboxylic acid carbonyl carbon. |
| Ar-C (ipso, attached to -COOH) | ~130 | Quaternary carbon attached to the carboxyl group. |
| Ar-C (ipso, attached to -CH₂O-) | ~145 | Quaternary carbon deshielded by the substituent. |
| Ar-C (ortho/meta to -COOH) | ~127-132 | Aromatic carbons of the benzoic acid ring. |
| Ar-C (ipso, attached to ether O) | ~150 | Quaternary carbon highly deshielded by ether oxygen. |
| Ar-C (ipso, attached to -OCH₃) | ~148 | Quaternary carbon deshielded by methoxy group. |
| Ar-C (phenoxy ring) | ~112-122 | Aromatic carbons of the methoxyphenoxy ring. |
| -O-CH₂-Ar | ~70 | Benzylic carbon attached to an oxygen atom. |
| -OCH₃ | ~56 | Carbon of the methoxy group. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretch |
| C-H (Aromatic) | 3000-3100 | C-H stretch |
| C-H (Aliphatic) | 2850-3000 | C-H stretch |
| C=O (Carboxylic Acid) | 1680-1710 | C=O stretch |
| C=C (Aromatic) | 1450-1600 | C=C ring stretch |
| C-O (Ether & Acid) | 1200-1300 | C-O stretch |
Potential Applications in Research and Drug Development
While specific biological activity data for 4-[(2-methoxyphenoxy)methyl]benzoic acid is not extensively documented, its structural components suggest significant potential for applications in drug discovery and materials science.
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Pharmaceutical Intermediate: The molecule serves as a versatile intermediate.[3] The carboxylic acid can be converted into esters, amides, or other functional groups, while the aromatic rings can undergo further substitution, allowing for the creation of diverse chemical libraries for high-throughput screening. Related methoxy-methylbenzoic acid derivatives are known to be intermediates in the synthesis of anti-inflammatory and analgesic drugs.[2]
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Scaffold for Drug Design: The overall structure, featuring two aromatic rings separated by a flexible linker, is a common motif in pharmacologically active compounds. This arrangement allows the terminal groups to interact with different pockets of a biological target, such as an enzyme or receptor. The isomer, 2-[(2-methoxyphenoxy)methyl]benzoic acid, has been investigated for potential anti-inflammatory and analgesic properties, suggesting this structural class is a promising area for further research.[5]
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Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The specific geometry and potential for hydrogen bonding in this molecule could be exploited in the design of new materials with tailored properties.
Conclusion
4-[(2-methoxyphenoxy)methyl]benzoic acid is a well-defined organic molecule with a structure amenable to straightforward synthesis and characterization. Its combination of a reactive carboxylic acid, a methoxy-substituted aromatic ring, and an ether linkage makes it a compound of high interest. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer a solid foundation for researchers to synthesize, identify, and utilize this compound. Its potential as a versatile building block in medicinal chemistry and materials science warrants further exploration to unlock its full utility in various scientific applications.
References
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
-
4-[(2-methoxyphenoxy)methyl]benzoic acid (C15H14O4) - PubChemLite. PubChem. Available at: [Link]
-
4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Srini Chem. Available at: [Link]
